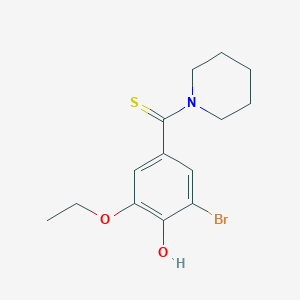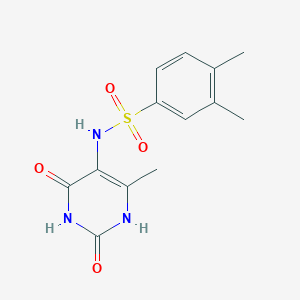
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, agriculture, and industry .
Mécanisme D'action
Target of Action
CBKinase1_007327, also known as CBKinase1_019727, HMS2558C17, SMR000172367, N-(2,4-Dihydroxy-6-methyl-pyrimidin-5-yl)-3,4-dimethyl-benzenesulfonamide, or N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethylbenzenesulfonamide, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . The primary targets of CBKinase1_007327 are yet to be identified .
Mode of Action
The compound’s mode of action is likely through the inhibition of its target kinases . It binds to the ATP-binding pocket of the kinase, preventing the kinase from phosphorylating its substrates . This inhibition disrupts the signal transduction pathways regulated by these kinases .
Biochemical Pathways
The biochemical pathways affected by CBKinase1_007327 are dependent on the specific kinases it inhibits . Kinases regulate a wide range of cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . Therefore, the inhibition of these kinases by CBKinase1_007327 could potentially affect any of these processes .
Pharmacokinetics
The pharmacokinetics of CBKinase1_007327, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties would significantly impact the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of CBKinase1_007327’s action would depend on the specific kinases it inhibits and the cellular processes these kinases regulate . Potential effects could include changes in cell proliferation, cell cycle progression, and apoptosis .
Action Environment
The action, efficacy, and stability of CBKinase1_007327 could be influenced by various environmental factors. These factors could include the presence of other molecules in the cell, the cell type, and the physiological conditions of the cell . .
Méthodes De Préparation
The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide involves several steps. One common method includes the reaction of 2,4-dihydroxy-6-methylpyrimidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide can be compared with other similar compounds such as:
2,4-dihydroxy-6-methylpyrimidine: A precursor in the synthesis of the target compound.
3,4-dimethylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Other pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine, which also exhibit significant biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups that contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
3,4-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-4-5-10(6-8(7)2)21(19,20)16-11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWXUJQIOZAWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(NC(=O)NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(4-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5827091.png)
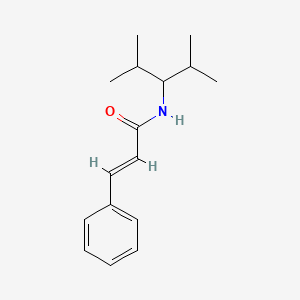
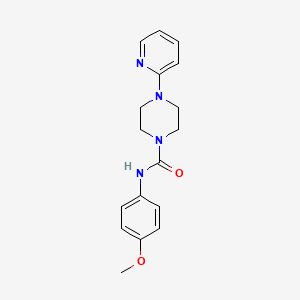

![3-[(2-Methoxyphenyl)methyl]-5-(4-propylphenyl)-1,2,4-oxadiazole](/img/structure/B5827133.png)


![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5827155.png)

![1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine](/img/structure/B5827172.png)
![N'-[(4-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5827191.png)
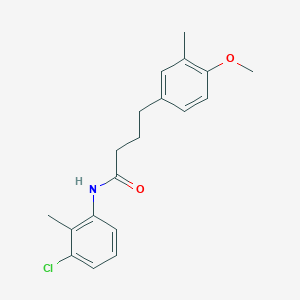
![2-hydroxy-N-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]benzamide](/img/structure/B5827215.png)
